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Compound of Interest

Compound Name: 4-Chloro-1-fluoro-2-iodobenzene

Cat. No.: B039392 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional structure of molecules is paramount. X-ray crystallography stands as a

definitive technique for elucidating these structures, providing invaluable data on bond lengths,

angles, and intermolecular interactions. This guide offers a comparative overview of the X-ray

crystal structures of representative iodobenzene derivatives, highlighting key structural

parameters and the experimental methodology used to obtain them.

While the X-ray crystal structure for 4-Chloro-1-fluoro-2-iodobenzene is not publicly available,

this guide utilizes readily accessible crystallographic data for structurally related and relevant

compounds: 4-Iodotoluene, 4-Iodophenol, and 1,4-Diiodobenzene. These molecules serve as

excellent models for understanding the influence of different substituents on the crystal packing

and molecular geometry of iodinated benzene rings, which are common motifs in

pharmacologically active compounds.

Comparative Crystallographic Data
The following table summarizes key crystallographic and geometric parameters for the selected

iodobenzene derivatives, facilitating a direct comparison of their solid-state structures.
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Parameter 4-Iodotoluene 4-Iodophenol 1,4-Diiodobenzene

Formula C H I C H IO C H I

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2/c Pca2 P2/c

Unit Cell Dimensions
a = 16.03 Å, b = 4.54

Å, c = 11.23 Å

a = 6.95 Å, b = 21.08

Å, c = 4.96 Å

a = 8.58 Å, b = 6.27 Å,

c = 7.37 Å

= 90°, = 101.5°, = 90° = = = 90° = 90°, = 113.8°, = 90°

**Volume (Å³) ** 798.9 726.1 362.9

Z (Molecules/Unit

Cell)
4 4 2

C-I Bond Length (Å) ~2.10 ~2.09 ~2.08, ~2.09

Notable Interactions C-H··· interactions

O-H···I Hydrogen

Bonds, I···I

interactions

I···I Halogen Bonds,

C-H···I interactions

Note: The data presented above is compiled from representative entries in the Cambridge

Structural Database (CSD) and may show slight variations between different experimental

determinations.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of a molecular crystal structure by single-crystal X-ray diffraction is a

meticulous process that involves several key stages, from crystal preparation to data analysis

and structure refinement.[1][2]

Crystal Growth and Selection
A high-quality single crystal, typically 0.1-0.3 mm in each dimension and free of significant

defects, is required.[1] For small organic molecules like iodobenzene derivatives, crystals are

often grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a
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solution. Once suitable crystals are obtained, a well-formed specimen is selected under a

microscope.

Crystal Mounting and Data Collection
The selected crystal is mounted on a goniometer head, often using a cryo-loop and oil to

protect it and hold it in place. The mounted crystal is then placed in a diffractometer and cooled

to a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms. A

monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of

diffraction patterns are collected by a detector.[1]

Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell dimensions and the

intensities of the reflections. This data is then used to solve the crystal structure, which involves

determining the positions of the atoms within the unit cell. This is typically achieved using direct

methods or Patterson methods, which are computational algorithms that phase the diffraction

data to generate an initial electron density map.

Structure Refinement
The initial atomic model is then refined against the experimental data. This iterative process

adjusts the atomic coordinates, thermal parameters, and other structural variables to achieve

the best possible fit between the calculated and observed diffraction patterns. The quality of the

final structure is assessed using metrics such as the R-factor.

Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the crystal

structures of substituted iodobenzene derivatives.
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Caption: Workflow for the comparative crystallographic analysis of iodobenzene derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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